molecular formula C12H9N3O2 B8693682 2-Nitroazobenzene CAS No. 37790-23-1

2-Nitroazobenzene

Cat. No.: B8693682
CAS No.: 37790-23-1
M. Wt: 227.22 g/mol
InChI Key: DSZOTMKIKJOOPG-UHFFFAOYSA-N
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Description

2-Nitroazobenzene is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodology

  • Diazotization : The reaction starts with an aromatic amine treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction : The diazonium salt is then reacted with a suitable coupling component (e.g., 2-nitrophenol) under controlled conditions to yield 2-nitroazobenzene.

Dye Industry

This compound is extensively utilized in the dye industry due to its vibrant color and stability. It serves as a precursor for various azo dyes that are applied in textiles, plastics, and food products. Azo dyes are known for their excellent lightfastness and resistance to washing .

Photochemical Applications

The compound's ability to undergo photoisomerization makes it valuable in photochemical applications. When exposed to light, this compound can switch between different conformations, which is exploited in molecular switches and optical data storage systems. This property is particularly useful in developing smart materials that respond to light stimuli .

Medicinal Chemistry

Research has indicated potential applications of this compound derivatives in medicinal chemistry. For instance, the compound has been used as a building block for synthesizing biologically active molecules such as 2-aminobenzoxazoles through annulation reactions with aryl isothiocyanates. These derivatives exhibit promising activity against various biological targets .

Case Study 1: Synthesis of 2-Aminobenzoxazoles

A recent study reported the successful synthesis of 2-aminobenzoxazoles from 2-nitrophenols using an iron(III) acetylacetonate catalyst. This method demonstrated high tolerance for various functional groups, indicating the versatility of this compound in generating complex heterocycles relevant for bioactive compounds .

Functional GroupYield (%)Comments
Nitro28Effective under optimized conditions
AcetylVariesCompatible with reaction conditions
MethylsulfonylHighDemonstrated good reactivity

Case Study 2: Photochemical Behavior

In another study focused on photochemical applications, researchers explored the light-induced properties of azobenzene derivatives, including this compound. The findings highlighted its potential use in optoelectronic devices that mimic neural functions by responding to light stimuli .

Chemical Reactions Analysis

Molybdenum-Catalyzed Deoxygenative Heterocyclization

2-Nitroazobenzene undergoes molybdenum-catalyzed deoxygenation to form 2-aryl-2H-benzo[ d] triazoles. This reaction proceeds via a Mo(VI)/Mo(IV) redox cycle, enabling double deoxygenation of the nitro group. Key features include:

  • Mechanism : Sequential reduction of the nitro group generates nitrene or N-oxide intermediates, followed by cyclization to triazoles .

  • Substrate Scope : Tolerates electron-donating and -withdrawing substituents, yielding products in 65–92% yields .

  • Scalability : Demonstrated on gram-scale without yield compromise .

Photochemical Isomerization and Rearrangements

Under UV irradiation, this compound derivatives exhibit complex photochemical behavior:

  • Isomerization Dynamics :

    • 4-Anilino-4'-nitroazobenzene undergoes cis-to-trans isomerization in cyclohexane, with rate constants (104^{-4} s1^{-1}) temperature-dependent .

    • Activation energy: 72 ± 9 kJ/mol (determined via Arrhenius plot) .

Temperature (°C)Rate Constant (×104^{-4} s1^{-1})
201.7 ± 0.3
303.1 ± 0.5
405.8 ± 1.0
  • Mechanistic Pathways :

    • Photoexcitation generates aci-nitro tautomers, which undergo 1,3-hydrogen shifts or cyclize to benzisoxazol intermediates .

    • In aqueous buffers, hemiacetal formation (e.g., 2-nitrosobenzyl hemiacetals) limits methanol release rates from ether derivatives .

Acid/Base-Catalyzed Rearrangements

The aci-nitro tautomer of this compound derivatives participates in pH-dependent rearrangements:

  • Cyclization : Acidic conditions promote benzisoxazoline formation via intramolecular O–N coupling (activation barrier: 18.4 kcal/mol ) .

  • Ring Opening : Base-catalyzed cleavage of benzisoxazoline yields nitroso derivatives (e.g., 2-nitrosobenzyl alcohol) .

Comparative Reaction Pathways

Reaction TypeKey IntermediateConditionsOutcome
Catalytic DeoxygenationMo(VI)/Mo(IV) cycle80°C, DMF, 12 h2-Aryl-triazoles (65–92%)
Photolysisaci-Nitro tautomerUV, 25°CIsomerization/hemiacetal
ElectroreductionRadical anion−0.8 V vs. Ag/AgClSymmetric/asymmetric azo

Q & A

Q. Basic: What are the established synthetic routes for 2-nitroazobenzene, and how can researchers optimize yields?

Methodological Answer:
this compound is synthesized via arylation of sodium nitrite with iodine(III) reagents under mild conditions. A key protocol involves reacting iodobenzene diacetate with sodium nitrite and aniline derivatives, achieving ~63% yield . Optimization strategies include:

  • Temperature control : Maintaining 0–5°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Stoichiometric ratios : A 1:1.2 molar ratio of iodine(III) reagent to sodium nitrite improves nitro group incorporation.
    Yield drops with primary amines due to decomposition; secondary amines or aryl substrates are preferred .

Q. Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : The nitro and azo groups absorb at 250–400 nm, useful for quantifying electronic transitions.
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities. MS fragmentation patterns confirm molecular ions (e.g., m/z 241 for C₁₂H₉N₃O₂) .
  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm), while nitro groups deshield adjacent carbons (δ 140–150 ppm) .

Q. Basic: How does this compound’s stability vary under different storage conditions?

Methodological Answer:

  • Light sensitivity : UV exposure causes photoisomerization; store in amber vials at –20°C.
  • Thermal stability : Decomposes above 150°C; differential scanning calorimetry (DSC) shows exothermic peaks at 160–180°C .
  • Humidity control : Hygroscopicity is low, but prolonged moisture exposure hydrolyzes the azo bond. Use desiccants with <5% relative humidity .

Q. Advanced: What mechanistic insights explain contradictions in nitroazobenzene reactivity across studies?

Methodological Answer:
Discrepancies arise from:

  • Substrate electronic effects : Electron-withdrawing groups (e.g., –NO₂) slow electrophilic substitution, while electron-donating groups (e.g., –OCH₃) accelerate it.
  • Solvent polarity : High polarity stabilizes transition states in SNAr mechanisms but may destabilize radical pathways.
  • Catalytic interference : Trace metal ions (e.g., Fe³⁺) in reagents can alter reaction pathways. Validate purity via ICP-MS .

Q. Advanced: How can computational models predict this compound’s electronic properties and reactivity?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (~4.2 eV) and nitro group torsion angles.
  • Molecular dynamics (MD) : Simulate solvent effects on aggregation behavior.
  • QSPR models : Correlate Hammett σ constants with reaction rates for predictive synthesis .

Q. Advanced: How to resolve conflicting toxicity data for nitroazobenzene derivatives?

Methodological Answer:

  • In vitro/in vivo correlation : Use Ames tests (mutagenicity) and zebrafish embryo assays (acute toxicity) to validate conflicting rodent study results .
  • Metabolite profiling : LC-MS/MS identifies nitroso intermediates, which may explain species-specific carcinogenicity .
  • Dose-response modeling : Apply Hill equations to assess thresholds for genotoxicity vs. oxidative stress pathways .

Q. Advanced: What strategies address the lack of ecological data for this compound?

Methodological Answer:

  • Read-across analysis : Use data from structurally similar nitroaromatics (e.g., nitrobenzene: Log Kow = 1.85, BCF = 12.5) to estimate bioaccumulation .
  • Microcosm studies : Simulate soil mobility using OECD 106 guidelines with loamy sand (pH 6.5–7.0).
  • QSAR predictions : EPI Suite estimates biodegradation half-lives (>60 days), suggesting persistence .

Properties

CAS No.

37790-23-1

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

(2-nitrophenyl)-phenyldiazene

InChI

InChI=1S/C12H9N3O2/c16-15(17)12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h1-9H

InChI Key

DSZOTMKIKJOOPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The same procedure as described in Example 1 was carried out except that the 27.4 grams of 50% sodium hydroxide was used with 155 grams of 2'-hydroxy-3',5'-di-tert-amyl-2-nitroazobenzene to give a ratio of moles of alkali to moles of o-nitroazobenzene intermediate of 0.848/1 compared to the ratio of 0.42/1 employed in Example 1.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step Two

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